2-Nonanol, 2-ethynyl-
CAS No.: 6289-16-3
Cat. No.: VC13288637
Molecular Formula: C11H20O
Molecular Weight: 168.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 6289-16-3 |
|---|---|
| Molecular Formula | C11H20O |
| Molecular Weight | 168.28 g/mol |
| IUPAC Name | 3-methyldec-1-yn-3-ol |
| Standard InChI | InChI=1S/C11H20O/c1-4-6-7-8-9-10-11(3,12)5-2/h2,12H,4,6-10H2,1,3H3 |
| Standard InChI Key | XWEVMQJXCXXZPU-UHFFFAOYSA-N |
| SMILES | CCCCCCCC(C)(C#C)O |
| Canonical SMILES | CCCCCCCC(C)(C#C)O |
Introduction
Molecular Identity and Structural Characteristics
Chemical Nomenclature and Identification
2-Nonanol, 2-ethynyl- is systematically named as 3-methyldec-1-yn-3-ol, reflecting its IUPAC nomenclature rules . The compound’s CAS Registry Number (6289-16-3) and PubChem CID (221256) serve as primary identifiers in chemical databases. Alternative designations include 1-decyn-3-ol, 3-methyl- and 2-ethynyl-2-nonanol, though these synonyms are less frequently employed in contemporary literature .
Molecular Architecture
The molecule comprises a decane backbone substituted with a hydroxyl (–OH) group and an ethynyl moiety at the third carbon position (Figure 1). This arrangement creates a tertiary alcohol center adjacent to a sp-hybridized carbon, a configuration that imposes significant steric and electronic effects. The ethynyl group’s linear geometry introduces rigidity into the otherwise flexible alkyl chain, potentially influencing intermolecular interactions and solubility .
Table 1: Key Molecular Descriptors of 2-Nonanol, 2-Ethynyl-
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₂₀O | |
| Molecular Weight | 168.28 g/mol | |
| CAS Registry Number | 6289-16-3 | |
| IUPAC Name | 3-methyldec-1-yn-3-ol |
Synthesis and Production Pathways
Challenges in Synthetic Literature
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Alkyne-Alcohol Coupling: Palladium-catalyzed Sonogashira coupling between propargyl alcohols and alkyl halides could theoretically yield such structures, though substrate compatibility remains unverified .
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Hydroxylation of Alkyne Precursors: Hydration of 1-alkynes using mercury(II) catalysts under acidic conditions might generate secondary alcohols, but regioselectivity issues could complicate this approach .
Comparative Synthesis of Nonanol Derivatives
The synthesis of 2-nonanone (CAS 821-55-6) via alkaline hydrolysis of 2-acetyl-octanoic acid ethyl ester provides insight into reaction conditions suitable for branched nonanol precursors . While distinct from 2-ethynyl substitution, this method highlights the utility of aqueous sodium hydroxide (5% w/v) and subsequent acidification (pH = 2 with H₂SO₄) for alcohol isolation . Adapting such protocols would require introducing ethynyl groups prior to or during ester formation.
Physicochemical Properties
Theoretical Property Estimation
Absent experimental data for 2-nonanol, 2-ethynyl-, property estimation relies on group contribution methods and comparisons with structural analogs:
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Boiling Point: The ethynyl group’s electron-withdrawing nature likely reduces boiling points relative to nonanol isomers. For reference, 2-nonanol (C₉H₂₀O) boils at 469 K , while 5-ethyl-2-nonanol (C₁₁H₂₄O) exhibits higher molecular weight (172.31 g/mol) but similar volatility due to branching .
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Critical Parameters: Based on trends in C₉-C₁₁ alcohols, the critical temperature (Tₑ) and pressure (Pₑ) for 2-nonanol, 2-ethynyl- are projected near 650 K and 25 bar, respectively .
Table 2: Comparative Properties of Nonanol Derivatives
| Compound | Molecular Weight (g/mol) | Tₑ (K) | Pₑ (bar) | Source |
|---|---|---|---|---|
| 2-Nonanol | 144.25 | 650 | 25.3 | |
| 5-Ethyl-2-nonanol | 172.31 | N/A | N/A | |
| 2-Nonanol, 2-ethynyl- | 168.28 | ~650 | ~25 | Estimated |
Phase Behavior and Solubility
The hydroxyl and ethynyl groups create competing polarity effects:
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Hydrophilicity: The –OH group enhances water solubility compared to alkanes.
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Hydrophobicity: The long alkyl chain and nonpolar ethynyl moiety promote organic solvent miscibility.
This amphiphilic character suggests potential surfactant-like behavior, though experimental confirmation remains pending.
Reactivity and Functional Group Interactions
Alcohol Functionality
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Esterification: With acyl chlorides or anhydrides under catalytic acidic conditions.
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Oxidation: Challenged by the tertiary structure, but strong oxidants (e.g., KMnO₄) could cleave the molecule .
Alkyne Reactivity
The terminal ethynyl group offers diverse modification pathways:
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Nucleophilic Additions: Reaction with organometallic reagents (Grignard, Gilman) at the sp-hybridized carbon.
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Cycloadditions: Participation in Huisgen azide-alkyne click chemistry to form triazoles, a valuable conjugation strategy.
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